molecular formula C28H30O7 B13442736 Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid

Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid

Cat. No.: B13442736
M. Wt: 478.5 g/mol
InChI Key: YNRUVHJHQXLZGX-CBAKNWJVSA-N
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Description

Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-glucopyranosiduronic acid (CAS: 4356-82-5, molecular formula: C24H32O9) is a benzyl-protected glucuronic acid derivative. This compound features a glucopyranosiduronic acid core with methyl esterification at the anomeric position and benzyl (phenylmethyl) groups at the 2-, 3-, and 4-hydroxyl positions. The alpha configuration at the anomeric center distinguishes it from beta-configured analogs, influencing its stereochemical reactivity in glycosylation reactions . It serves as a critical intermediate in synthetic organic chemistry, particularly for constructing complex oligosaccharides or glycoconjugates with enhanced solubility due to its uronic acid moiety .

Properties

Molecular Formula

C28H30O7

Molecular Weight

478.5 g/mol

IUPAC Name

(2S,3S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C28H30O7/c1-31-28-26(34-19-22-15-9-4-10-16-22)24(33-18-21-13-7-3-8-14-21)23(25(35-28)27(29)30)32-17-20-11-5-2-6-12-20/h2-16,23-26,28H,17-19H2,1H3,(H,29,30)/t23-,24?,25-,26+,28-/m0/s1

InChI Key

YNRUVHJHQXLZGX-CBAKNWJVSA-N

Isomeric SMILES

CO[C@@H]1[C@@H](C([C@@H]([C@H](O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1C(C(C(C(O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid typically involves the protection of hydroxyl groups in glucopyranosiduronic acid with phenylmethyl (benzyl) groups. This is followed by methylation of the carboxyl group. The reaction conditions often require the use of strong bases and organic solvents to facilitate the protection and methylation steps .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid is used as an intermediate in the synthesis of more complex molecules. Its applications span various fields:

    Chemistry: Used as a building block for synthesizing other organic compounds.

    Biology: Employed in the study of carbohydrate-protein interactions.

    Medicine: Investigated for potential therapeutic applications, although not yet approved for medicinal use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets. The phenylmethyl groups facilitate binding to proteins or other biomolecules, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related glucopyranosiduronic acid derivatives:

Compound Name Substituents Molecular Formula Key Applications References
Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-glucopyranosiduronic acid 2,3,4-O-benzyl, methyl ester at C1 C24H32O9 Glycosylation precursor, carbohydrate synthesis
4-Methylphenyl 2,3,4-tri-O-acetyl-1-thio-β-D-glucopyranosiduronic acid methyl ester 2,3,4-O-acetyl, 1-thio-4-methylphenyl, methyl ester C19H24O9S Thio-glycoside donor for regioselective glycosylation
2,3,4-Tri-O-benzyl-D-glucopyranosiduronic Acid Benzyl Ester, Trichloroacetimidate 2,3,4-O-benzyl, benzyl ester, trichloroacetimidate at anomeric position C29H24Cl3NO8 Activated glycosyl donor for oligosaccharide assembly
β-D-Glucopyranosiduronic acid, 4-(acetylamino)phenyl 2,3,4-tris-O-(trimethylsilyl)-, methyl ester 2,3,4-O-TMS, 4-(acetylamino)phenyl, methyl ester C24H43NO8Si3 Silyl-protected intermediate for hydrophilic drug conjugates

Key Findings from Comparative Studies

Protecting Group Effects :

  • Benzyl groups (as in the target compound) provide steric bulk and stability under acidic conditions, making them ideal for multi-step syntheses . Acetyl or trimethylsilyl (TMS) groups (e.g., in ) offer orthogonal deprotection strategies but are less stable in prolonged reactions.
  • The 1-thio-4-methylphenyl group in enhances glycosylation efficiency by stabilizing the oxocarbenium ion intermediate, enabling higher yields in β-linked products.

Anomeric Reactivity: The trichloroacetimidate group in activates the anomeric position for nucleophilic displacement, enabling rapid glycosidic bond formation. In contrast, the methyl ester in the target compound requires harsher conditions (e.g., Lewis acids) for activation .

Biological Relevance :

  • Glucuronic acid derivatives with bulky protecting groups (e.g., benzyl or TMS) exhibit improved solubility in organic solvents, facilitating their use in medicinal chemistry for prodrug synthesis .

Synthetic Utility: The target compound’s alpha configuration is less common than beta analogs but is critical for synthesizing alpha-linked glycans, such as those found in bacterial polysaccharides . Saponin derivatives (e.g., in ) highlight the role of glucuronic acid moieties in enhancing bioavailability of triterpenoid glycosides.

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